2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (molecular formula: C₁₂H₁₇NO₃S; molecular weight: 255.34 g/mol) is a bicyclic thiophene derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a 2-amino group and a 2-methoxyethyl ester at the 3-position . This compound belongs to a broader class of 2-aminothiophenes, which are synthesized via the Gewald reaction—a multicomponent condensation involving ketones, cyanoacetates, and elemental sulfur .
Properties
IUPAC Name |
2-methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-15-6-7-16-12(14)10-8-4-2-3-5-9(8)17-11(10)13/h2-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDQLUISITCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=C(SC2=C1CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of a chlorinated benzothiophene derivative with an amino ester. One common method includes the following steps:
Starting Materials: Chlorinated benzothiophene and amino ester.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as benzene at elevated temperatures (around 50°C).
Purification: The product is purified through crystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C12H17NO3S. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. This compound is utilized in scientific research as a building block for synthesizing complex molecules like pharmaceuticals and agrochemicals. It is also studied for potential biological activities, including antimicrobial or anticancer properties, and is being explored as a therapeutic agent for various diseases. Additionally, it finds use in the development of new materials and chemical processes.
This compound shows promise in medicinal chemistry because of its structural characteristics and biological activities.
Anticancer Activity
Research suggests that benzothiophene derivatives, including this compound, may have cytostatic effects. Studies involving azomethine derivatives of similar compounds have demonstrated potential antitumor activity by inhibiting cell proliferation in various cancer cell lines.
Antitubercular and Anti-inflammatory Effects
The structure of this compound suggests it may have antitubercular and anti-inflammatory properties. Predictive models indicate that related azomethine derivatives can exhibit these activities, suggesting a need for further investigation into their mechanisms of action.
Structure-Activity Relationships
The presence of the methoxyethyl group in this compound may enhance its pharmacological profile compared to similar compounds. The methoxyethyl group influences the compound's chemical reactivity and biological activity, leading to different properties and applications.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Variations in Ester Substituents
The 2-methoxyethyl ester group distinguishes the target compound from closely related derivatives. Key comparisons include:
Key Observations :
Modifications at the 2-Amino Position
The 2-amino group is a critical site for functionalization, influencing bioactivity:
Key Observations :
Modifications to the Tetrahydrobenzo[b]thiophene Core
Alterations to the bicyclic core impact conformational stability and bioactivity:
Key Observations :
Crystallographic Data :
- Analogs like Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit disordered cyclohexene rings (occupancy ratios 0.64:0.36) and hydrogen-bonded dimers in crystal lattices .
- The target compound’s methoxyethyl group may introduce unique packing motifs due to its polar ether linkage .
Biological Activity
2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C12H17NO3S
- Molecular Weight : 245.34 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) .
Anticancer Activity
Research indicates that derivatives of the benzothiophene scaffold, including this compound, exhibit cytostatic effects. A study involving azomethine derivatives of similar compounds demonstrated potential antitumor activity through inhibition of cell proliferation in various cancer cell lines .
Antitubercular and Anti-inflammatory Effects
The compound's structure suggests it may possess antitubercular and anti-inflammatory properties. Predictive models have indicated that azomethine derivatives related to this compound can exhibit these activities, warranting further investigation into their mechanisms of action .
Structure-Activity Relationships
The unique combination of the benzothiophene core with methoxyethyl substitution may enhance the pharmacological profile of this compound compared to structurally similar compounds. For instance, compounds lacking the methoxyethyl group have shown different biological activities, indicating that this substitution plays a crucial role in modulating activity .
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the benzothiophene core.
- Introduction of functional groups through various chemical reactions.
- Final derivatization to achieve the desired methoxyethyl substitution.
These synthetic routes are essential for producing the compound in sufficient quantities for biological testing .
Study on Azomethine Derivatives
A notable study focused on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reported significant cytostatic effects. The research utilized high-performance liquid chromatography (HPLC) for purity analysis and confirmed that these derivatives exhibited promising biological activities with purity levels exceeding 95% .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds revealed that while they share some biological activities, the unique structural features of this compound may lead to distinct therapeutic potentials. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C12H15NO2S | Lacks methoxyethyl group; used in similar applications |
| 2-Amino-4-methylthio-5-(morpholinomethyl)benzothiazole | C12H16N2OS | Contains a different functional group; studied for anticancer properties |
| 4-Amino-N-(4-methoxyphenyl)-2-thiazolecarboxamide | C11H12N4O2S | Different core structure but similar biological activity profile |
Q & A
Q. What are the common synthetic routes for 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The Gewald synthesis is a widely used method for synthesizing 2-aminothiophene derivatives. For example, cyclohexanone reacts with malononitrile or ethyl cyanoacetate in the presence of sulfur and N-ethylmorpholine to yield the core structure . Alternative approaches include the Petasis reaction, where 2-amino-thiophene intermediates are functionalized with boronic acids or esters in HFIP solvent, achieving yields of 22–62% depending on substituents .
- Key Variables :
- Solvent : HFIP enhances reaction efficiency in multicomponent reactions .
- Catalysts : Molecular sieves (3 Å) improve selectivity by adsorbing water .
- Table 1 : Comparative Synthesis Routes
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL97) is the gold standard. For example, disordered methylene groups in the cyclohexene ring were resolved with anisotropic displacement parameters and EADP constraints . Intramolecular hydrogen bonds (N–H⋯O) stabilize the S(6) ring motif, confirmed via geometry optimization .
- Tools :
- SHELX Suite : For structure solution and refinement .
- ORTEP-3 : Graphical representation of thermal ellipsoids .
- Key Data :
- Dihedral angles between heterocyclic and aromatic rings: 8.13°–9.47° .
- Crystallographic R-factor: ≤0.045 for high-resolution structures .
Advanced Research Questions
Q. How can conflicting NMR and crystallographic data on substituent conformations be resolved?
- Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic disorder or solvent effects. For example, in ethyl 2-benzamido derivatives, NMR shows averaged signals for disordered methylene groups, while X-ray reveals two distinct positions with occupancy ratios (0.64:0.36) .
- Resolution Strategies :
Variable-Temperature NMR : To detect conformational flexibility .
DFT Calculations : Compare optimized geometries with experimental data .
Q. What methodologies are employed to predict and validate the pharmacological activity of derivatives?
- Methodological Answer : Computational tools like PASS Online predict anticancer and antimycobacterial activities by analyzing structure-activity relationships (SAR). For azomethine derivatives, PASS predicted Pa (probability of activity) > 0.7 for antitumor targets . Experimental validation involves:
- In vitro Assays : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.
- Mechanistic Studies : Binding affinity to thrombolytic enzymes via docking simulations .
- Table 2 : Predicted vs. Experimental Activities
Data Contradiction Analysis
Q. Why do yields vary significantly in similar synthetic protocols (e.g., 22% vs. 67%)?
- Analysis : Yield disparities stem from:
- Reagent Purity : Commercial 50% ethyl glyoxylate (3d) in toluene introduces stoichiometric uncertainty .
- Workup Methods : Reverse-phase HPLC (67% yield) outperforms recrystallization (22–47%) in isolating pure products .
- Side Reactions : Competitive acylation at the amino group vs. ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
